molecular formula C14H15NO B8750008 4-(1H-Indol-3-YL)cyclohexanone

4-(1H-Indol-3-YL)cyclohexanone

Cat. No. B8750008
M. Wt: 213.27 g/mol
InChI Key: JDRWSFQUHCLDAE-UHFFFAOYSA-N
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Patent
US06337326B1

Procedure details

To a 23° C. solution of 8.66 g (33.7 mmol) 3-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-indole and 200 mL THF was added 200 mL of 1N HCl. After stirring for 12 h, the organics were evaporated and the resulting slurry was extracted with 2×150 mL EtOAc. The combined organics were washed with 2×100 mL of 1N NaOH, dried over MgSO4, filtered and evaporated to an off-white solid. Flash chromatography on silica gel, eluting with hexanes/EtOAc (1/1) gave 5.89 g (27.6 mmol, an 82% yield) of the title compound as a white solid. mp 123-125° C.; MS (ES) m/z (relative intensity): 214 (M++H, 100.
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[NH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C1COCC1>[NH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)=[CH:12]1

Inputs

Step One
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
8.66 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CNC1=CC=CC=C21
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organics were evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting slurry was extracted with 2×150 mL EtOAc
WASH
Type
WASH
Details
The combined organics were washed with 2×100 mL of 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an off-white solid
WASH
Type
WASH
Details
Flash chromatography on silica gel, eluting with hexanes/EtOAc (1/1)
CUSTOM
Type
CUSTOM
Details
gave 5.89 g (27.6 mmol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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